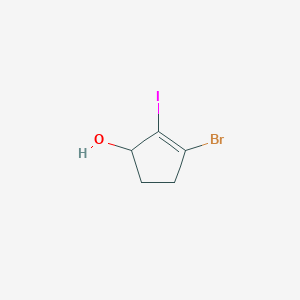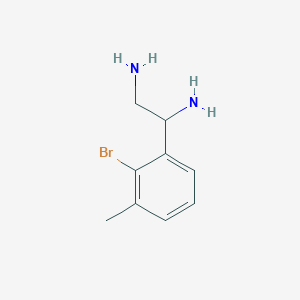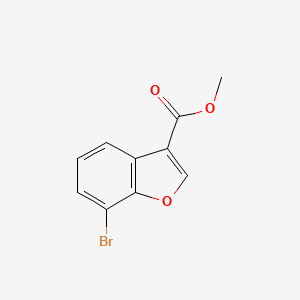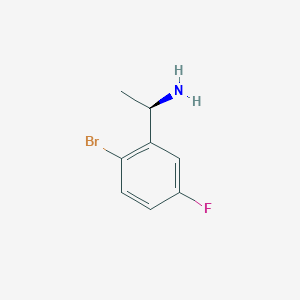
3-Bromo-2-iodocyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-iodocyclopent-2-en-1-ol is an organic compound that belongs to the class of halogenated cyclopentenols. This compound is characterized by the presence of bromine and iodine atoms attached to a cyclopentene ring, along with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodocyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of cyclopentene derivatives. For instance, starting with cyclopent-2-en-1-ol, the compound can be brominated using bromine (Br2) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo derivative can then be iodinated using iodine (I2) and a catalyst such as silver acetate (AgOAc) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-iodocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the double bond. Reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of 3-Bromo-2-iodocyclopent-2-en-1-one.
Reduction: Formation of 3-Bromo-2-iodocyclopentanol or cyclopentane derivatives.
Applications De Recherche Scientifique
3-Bromo-2-iodocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-iodocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chlorocyclopent-2-en-1-ol: Similar structure with chlorine instead of iodine.
3-Iodo-2-bromocyclopent-2-en-1-ol: Similar structure with reversed positions of bromine and iodine.
3-Bromo-2-fluorocyclopent-2-en-1-ol: Similar structure with fluorine instead of iodine.
Uniqueness
3-Bromo-2-iodocyclopent-2-en-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens with the cyclopentene ring and hydroxyl group makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C5H6BrIO |
|---|---|
Poids moléculaire |
288.91 g/mol |
Nom IUPAC |
3-bromo-2-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H6BrIO/c6-3-1-2-4(8)5(3)7/h4,8H,1-2H2 |
Clé InChI |
KKEOEVBHZDWCGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1O)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)
![(E)-N'-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide](/img/structure/B13053439.png)
![1-Isopropyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13053442.png)


![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine](/img/structure/B13053449.png)
![1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13053453.png)


![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
